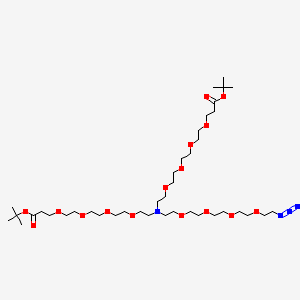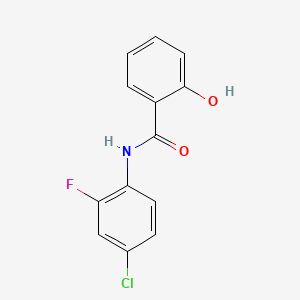
NDMC101
概述
描述
NDMC101 是一种有效的破骨细胞生成抑制剂,破骨细胞生成是指破骨细胞对骨骼的吸收过程。该化合物以其通过下调活化 T 细胞核因子胞质 1 (NFATc1) 调节基因的表达来抑制破骨细胞分化为已知。 This compound 与二肽基肽酶 4 的底物相似,是通过抑制二肽基肽酶 4 抑制早期 T 细胞活化的一种重要抑制剂 .
科学研究应用
NDMC101 具有广泛的科学研究应用,包括:
化学: 用作研究破骨细胞生成抑制和相关途径的模型化合物。
生物学: 研究其对 T 细胞活化和分化的影响。
医学: 在治疗骨骼疾病(如类风湿性关节炎和滑膜炎)方面具有潜在的治疗应用。
工业: 用于开发针对骨骼吸收和免疫调节的新药 .
作用机制
NDMC101 通过抑制二肽基肽酶 4 的活性来发挥其作用,二肽基肽酶 4 在早期 T 细胞活化中起着至关重要的作用。该化合物还下调活化 T 细胞核因子胞质 1 调节的基因的表达,从而抑制破骨细胞的分化。 这种双重机制使 this compound 成为一种有效的破骨细胞生成抑制剂和重要的免疫调节剂 .
生化分析
Biochemical Properties
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide interacts with several enzymes and proteins. It has been found to inhibit the activity of transcription factors such as NF-κB and NFATc1, as well as multiple protein kinases, including p38, ERK, and JNK . These interactions play a crucial role in the regulation of osteoclast differentiation .
Cellular Effects
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide has significant effects on various types of cells and cellular processes. It markedly inhibits the formation of tartrate-resistant acid phosphatase (TRAP+) multinucleated cells in RAW264.7 and bone marrow macrophage cells (BMMs), which are key steps in osteoclast differentiation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide involves its binding interactions with biomolecules and its influence on gene expression. It inhibits osteoclast differentiation via down-regulation of NFATc1-modulated gene expression . This compound exerts its effects at the molecular level, leading to changes in the activity of key enzymes and proteins involved in osteoclastogenesis .
Temporal Effects in Laboratory Settings
The effects of N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide over time in laboratory settings have not been extensively studied. Given its role in inhibiting osteoclastogenesis, it is likely that its effects would be observed over the course of several days to weeks, corresponding to the time frame of osteoclast differentiation .
Dosage Effects in Animal Models
The effects of N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide in animal models have been studied, particularly in the context of bone diseases. In collagen-induced arthritis (CIA) mice, oral administration of this compound reduced arthritic index and mitigated bone erosion . The specific dosage effects in these studies have not been detailed in the available literature .
Metabolic Pathways
Given its role in inhibiting key transcription factors and protein kinases, it is likely involved in several signaling pathways related to osteoclast differentiation .
Subcellular Localization
Given its role in inhibiting transcription factors and protein kinases, it is likely that it localizes to the nucleus and cytoplasm where these molecules typically function .
准备方法
合成路线及反应条件
NDMC101 是通过一系列涉及苯酰胺连接的小分子的化学反应合成的。合成涉及使用氟苯水杨酸酯衍生物。 具体的合成路线和反应条件是专有的,未公开详细资料 .
工业生产方法
This compound 的工业生产涉及使用与实验室合成相同的原理进行大规模化学合成。 该工艺针对产率和纯度进行了优化,确保最终产品满足科学研究应用所需的规格 .
化学反应分析
反应类型
NDMC101 经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,形成氧化衍生物。
还原: 该化合物可以被还原,形成还原衍生物。
取代: this compound 可以进行取代反应,其中特定的官能团被其他基团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 可以使用各种亲核试剂和亲电试剂,具体取决于所需的取代。
形成的主要产物
这些反应形成的主要产物包括 this compound 的各种具有修饰官能团的衍生物,这些衍生物可用于进一步的研究和开发 .
相似化合物的比较
类似化合物
- 叠氮-PEG5-琥珀酰亚胺碳酸酯
- L-高炔丙基甘氨酸
- Boc-NH-PEG11-C2-酸
- 叠氮-PEG8-THP
- DBCO-PEG4-DBCO
NDMC101 的独特性
This compound 由于其双重作用机制,靶向二肽基肽酶 4 和活化 T 细胞核因子胞质 1 而独一无二。 这使其成为一种有效的破骨细胞生成抑制剂和重要的免疫调节剂,使其区别于其他类似化合物 .
属性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQWCDAXACRITO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308631-40-4 | |
| Record name | 1308631-40-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide (NDMC101/HS-Cm)?
A1: this compound/HS-Cm acts by inhibiting the activity of both NFATc1 and NF-κB []. These transcription factors are crucial for the differentiation and activation of osteoclasts, cells responsible for bone resorption. By inhibiting these pathways, this compound/HS-Cm exhibits potential as an osteoclastogenesis inhibitor.
Q2: Are there any in vivo studies supporting the efficacy of this compound/HS-Cm in arthritis models?
A2: While in vivo studies specifically using this compound/HS-Cm for arthritis are not detailed in the provided abstracts, research suggests that similar serine protease inhibitors, like camostat mesilate, exhibit anti-hypertensive and renoprotective effects in a rat model of metabolic syndrome, which can contribute to kidney disease and potentially arthritic conditions []. Further research is necessary to determine the specific efficacy of this compound/HS-Cm in relevant in vivo models.
Q3: What is the connection between serine protease inhibition and conditions like hypertension and kidney disease?
A3: Research suggests that in proteinuric kidney diseases, serine proteases, specifically plasmin, can activate epithelial sodium channels (ENaC) in the kidneys []. This activation can contribute to sodium retention, leading to hypertension and further exacerbating kidney damage. Therefore, inhibiting serine proteases like plasmin could have therapeutic benefits in these conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
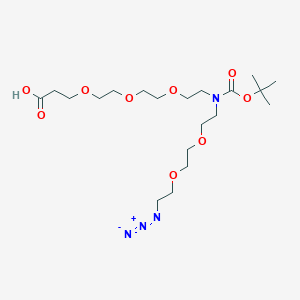
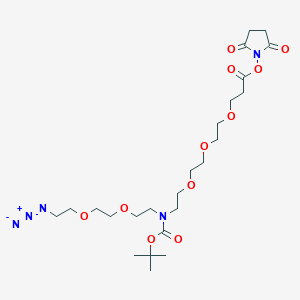
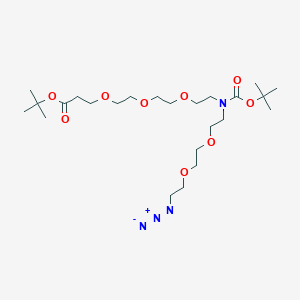
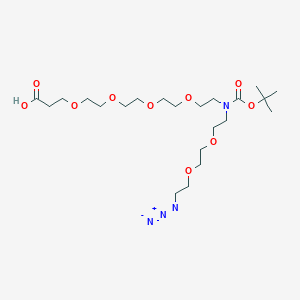
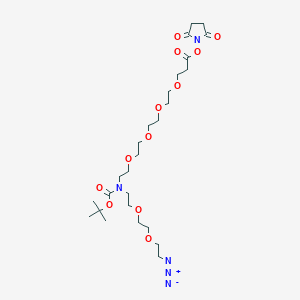
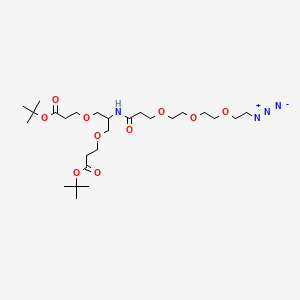
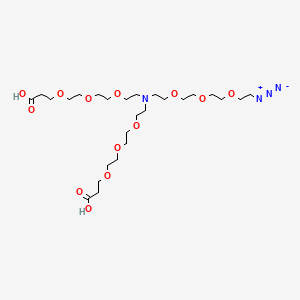
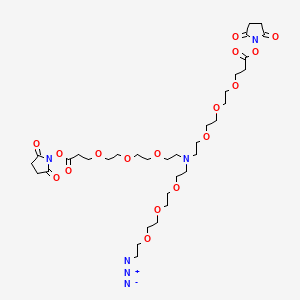
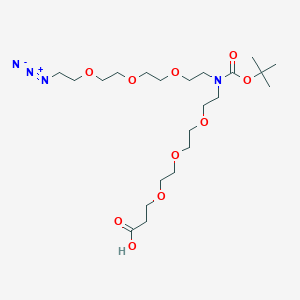
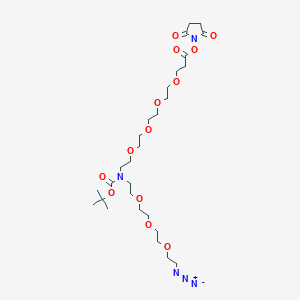
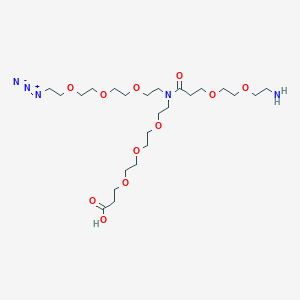
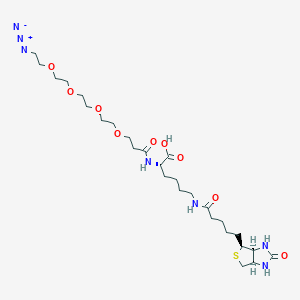
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B609454.png)
